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molecular formula C15H16BrNO2S B8468776 N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester CAS No. 851199-00-3

N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester

Cat. No. B8468776
M. Wt: 354.3 g/mol
InChI Key: BKTGLAHNPILPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642361B2

Procedure details

Treat a solution of [2-(4-bromo-phenyl)-thiophen-3-yl]-carbamic acid tert-butyl ester (10.8 g, 0.3 mol) in Ethyl acetate (75 mL) at 0° C., dropwise with 244 mL (8 mL/mmol) of freshly prepared 1N HCl in Ethyl acetate and stir the mixture at r.t. overnight. Dissolve the white precipitate with H2O (100 mL) and neutralize with a NaHCO3 saturated solution. Extract the mixture with Ethyl acetate (3×100 mL) and dry the combined organics and concentrate to give a slightly colored solid. Purification by flash chromatography (Silica gel-Hexane/Ethyl acetate 49:1 then 9:1) furnishes 5.7 g (74%, at 1.0 g scale, the reaction was quantitative) of title compound as a pale yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=1)(C)(C)C.Cl.O.C([O-])(O)=O.[Na+]>C(OCC)(=O)C>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]2[S:10][CH:11]=[CH:12][C:8]=2[NH2:7])=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(SC=C1)C1=CC=C(C=C1)Br)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with Ethyl acetate (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dry the combined organics and
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a slightly colored solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Silica gel-Hexane/Ethyl acetate 49:1
CUSTOM
Type
CUSTOM
Details
9:1) furnishes 5.7 g (74%

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1SC=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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